An In-depth Technical Guide to Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]- and its Chemical Class for Drug Discovery Professionals
An In-depth Technical Guide to Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]- and its Chemical Class for Drug Discovery Professionals
An Introduction to the Pyridazine Scaffold in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to possess a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties[1][2][3]. The electronic properties of the pyridazine ring, combined with its ability to be readily functionalized, make it an attractive starting point for the design of novel therapeutic agents[1]. This guide will focus on the specific, albeit sparsely documented, molecule "Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-" and then broaden its scope to the more extensively studied class of pyridazinyl phenyl ethers, providing a comprehensive resource for researchers and drug development professionals.
Physicochemical Properties of Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-
Due to the limited availability of experimental data for the specific compound "Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-" in publicly accessible databases, we present its theoretical physicochemical properties based on its putative chemical structure.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClN₂O₂ | Calculated |
| Molecular Weight | 222.63 g/mol | Calculated |
| Canonical SMILES | C1=CC=C(C=C1)OC2=NN=C(C=C2)Cl | Inferred |
| InChI Key | Inferred from structure | |
| CAS Number | Not definitively found in public databases |
Synthesis and Chemical Reactivity
The synthesis of pyridazinyl phenyl ethers generally involves the nucleophilic substitution of a halogenated pyridazine with a phenoxide. In the case of "Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-", a plausible synthetic route would involve the reaction of a dihalopyridazine with a dihydroxybenzene derivative under basic conditions.
General Synthetic Protocol:
A general method for the synthesis of pyridazin-3-one derivatives involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds in acetic anhydride[4]. For the specific class of chloro-pyridazinyl-oxy-phenol compounds, a more direct approach is typically employed.
Step-by-step methodology:
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Deprotonation of the Phenol: A suitable phenol is treated with a base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., dimethylformamide, acetonitrile) to generate the corresponding phenoxide.
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Nucleophilic Aromatic Substitution: The phenoxide solution is then reacted with a di-chlorinated pyridazine (e.g., 3,6-dichloropyridazine). The reaction temperature can vary from room temperature to reflux, depending on the reactivity of the substrates.
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Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography or recrystallization.
Caption: General synthetic workflow for pyridazinyl phenyl ethers.
Potential Applications in Drug Discovery and Development
The pyridazine and pyridazinone cores are of significant interest in medicinal chemistry due to their wide range of biological activities[3][5][6]. While specific data for "Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-" is scarce, the broader class of pyridazinyl phenyl ethers has been explored for various therapeutic applications.
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Anticancer Activity: Many pyridazine derivatives have been investigated as potential anticancer agents. Their mechanism of action can vary, including the inhibition of kinases, tubulin polymerization, and other cellular processes crucial for cancer cell proliferation[1].
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Anti-inflammatory and Analgesic Effects: Certain pyridazinone derivatives have shown potent anti-inflammatory and analgesic properties[2][6]. These compounds often act by inhibiting inflammatory mediators or enzymes involved in the pain pathway.
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Cardiovascular Applications: The pyridazinone scaffold is present in several drugs used for cardiovascular conditions, acting as cardiotonic agents, vasodilators, and antihypertensives[3].
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Antimicrobial and Antiviral Activity: The nitrogen-containing heterocyclic structure of pyridazines makes them promising candidates for the development of new antimicrobial and antiviral drugs[1][5].
Caption: Therapeutic areas for pyridazinyl phenyl ether derivatives.
Analytical Characterization
The characterization of "Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-" and related compounds would rely on a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and structure.
Key Analytical Techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure, confirming the connectivity of the atoms, and identifying the positions of substituents on the aromatic rings.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.
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Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the C-O-C ether linkage, C-Cl bond, and the aromatic C-H and C=C bonds.
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High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound and for its quantification in various matrices. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a UV detector would be a standard starting point for method development.
Experimental Protocol: Purity Assessment by HPLC
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Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Further dilute to a working concentration of approximately 10-20 µg/mL.
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Chromatographic Conditions:
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with a low percentage of B and gradually increase to elute the compound.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection: UV detector at a wavelength determined by the UV spectrum of the compound (typically in the range of 254-280 nm).
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Data Analysis: The purity of the compound is determined by the area percentage of the main peak in the chromatogram.
Conclusion and Future Directions
While "Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-" itself is not extensively documented, the broader class of pyridazinyl phenyl ethers represents a promising area for drug discovery and development. The versatile pyridazine scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. Future research in this area could focus on synthesizing and screening libraries of these compounds to identify novel hits for various therapeutic targets. A deeper understanding of the structure-activity relationships within this chemical class will be crucial for advancing these promising molecules from the laboratory to the clinic.
References
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.).
- Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Various Chemical and Biological Activities of Pyridazinone Deriv
- Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Journal of Advanced Scientific Research.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019).
- PIRIDAZINE DERIVATIVES, IX. SYNTHESIS OF 2H-PFRIDAZIN-3-ONES WITH AROYLPIPERAZINYL GROUPS. (n.d.). Anales de Química.
- Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Deriv
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace.
- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025).
- Synthesis and specification of pyridazine derivatives. (n.d.).
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